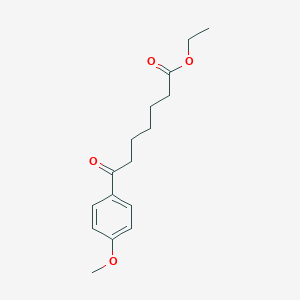

Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-3-20-16(18)8-6-4-5-7-15(17)13-9-11-14(19-2)12-10-13/h9-12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAFJUYPYMREHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453577 | |

| Record name | ETHYL 7-(4-METHOXYPHENYL)-7-OXOHEPTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122115-54-2 | |

| Record name | ETHYL 7-(4-METHOXYPHENYL)-7-OXOHEPTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic Characterization and Structural Elucidation of Ethyl 7 4 Methoxyphenyl 7 Oxoheptanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. rsc.org Through a series of one- and two-dimensional experiments, a complete picture of the carbon skeleton and the placement of protons can be assembled.

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. For Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate, the spectrum is expected to show distinct signals corresponding to the aromatic, aliphatic, methoxy (B1213986), and ethyl ester protons. The aromatic protons on the p-disubstituted benzene ring typically appear as two distinct doublets in the downfield region due to their differing electronic environments. The aliphatic chain protons would present as a series of multiplets, while the ethyl ester group would be identifiable by its characteristic quartet and triplet pattern.

Table 1. Predicted ¹H NMR Spectral Data for this compound

| Chemical Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic (Ha) | ~7.95 | Doublet (d) | ~8.8 | 2H |

| Aromatic (Hb) | ~6.95 | Doublet (d) | ~8.8 | 2H |

| Methoxy (-OCH₃) | ~3.88 | Singlet (s) | N/A | 3H |

| Ester Methylene (B1212753) (-OCH₂CH₃) | ~4.12 | Quartet (q) | ~7.1 | 2H |

| Alpha-carbonyl Methylene (-CH₂CO-Ar) | ~2.95 | Triplet (t) | ~7.4 | 2H |

| Alpha-ester Methylene (-CH₂COOEt) | ~2.30 | Triplet (t) | ~7.5 | 2H |

| Aliphatic Chain (-CH₂-) | ~1.60 - 1.80 | Multiplet (m) | N/A | 6H |

Note: Predicted values are based on standard chemical shift tables and data from analogous structures.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, a total of 14 distinct signals are expected, as symmetry in the aromatic ring makes the two pairs of ortho- and meta- carbons chemically equivalent. The spectrum would show two carbonyl carbon signals at the most downfield positions, followed by the aromatic carbons. Quaternary carbons, which bear no hydrogen atoms, can be identified by their typically weaker signal intensity or through spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2. Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| Ketone Carbonyl (C=O) | ~198.5 | Quaternary |

| Ester Carbonyl (C=O) | ~173.5 | Quaternary |

| Aromatic C-O | ~163.5 | Quaternary |

| Aromatic C-H (ortho to -OCH₃) | ~130.5 | Tertiary |

| Aromatic C-C=O | ~129.5 | Quaternary |

| Aromatic C-H (meta to -OCH₃) | ~113.8 | Tertiary |

| Ester Methylene (-OCH₂) | ~60.3 | Secondary |

| Methoxy (-OCH₃) | ~55.5 | Primary |

| Alpha-carbonyl Methylene (-CH₂) | ~38.5 | Secondary |

| Alpha-ester Methylene (-CH₂) | ~34.2 | Secondary |

| Aliphatic Chain (-CH₂-) | ~28.8 | Secondary |

| Aliphatic Chain (-CH₂-) | ~24.8 | Secondary |

| Aliphatic Chain (-CH₂-) | ~23.5 | Secondary |

Note: Predicted values are based on standard chemical shift tables and data from analogous structures.

While 1D NMR provides foundational data, 2D NMR techniques are essential for confirming the complex structural assembly of a molecule.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks. For this molecule, it would clearly show correlations between adjacent protons in the aliphatic chain and within the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. This experiment would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, confirming the assignment of the CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) connectivity between protons and carbons. Key correlations would be expected from the alpha-carbonyl methylene protons to the ketone carbonyl carbon and adjacent aromatic carbons. Likewise, protons of the ester's ethyl group would show correlations to the ester carbonyl carbon, unambiguously piecing together the entire molecular framework.

Variable-temperature (VT) NMR spectroscopy is a powerful method for investigating dynamic chemical processes that occur on the NMR timescale, such as conformational changes or restricted bond rotation. oxinst.com In systems related to this compound, such as other alkyl aryl ketones, VT-NMR can be used to study the rotational barrier around the aryl-C(O) single bond. rit.edu At room temperature, this rotation is typically fast, resulting in sharp NMR signals. However, at lower temperatures, the rotation can slow sufficiently, potentially leading to the observation of distinct signals for the aromatic protons ortho to the carbonyl group due to their different environments relative to the alkyl chain. researchgate.net By analyzing the coalescence of these signals as the temperature is increased, the Gibbs free energy of activation (ΔG‡) for the rotational process can be calculated, providing valuable insight into the molecule's conformational dynamics. oxinst.comrit.edu

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. sci-hub.box For this compound, the molecular formula is C₁₆H₂₂O₄. HRMS analysis would be expected to yield a measured mass that corresponds to the calculated theoretical mass to within a few parts per million (ppm). This high level of accuracy distinguishes the correct formula from other possible combinations of atoms that might have the same nominal mass.

Molecular Formula: C₁₆H₂₂O₄

Calculated Monoisotopic Mass: 278.15181 g/mol

Expected HRMS Result (e.g., for [M+H]⁺ ion): 279.15909 m/z

Confirmation of this exact mass provides definitive evidence for the elemental composition of the synthesized compound.

Coupled Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Coupled chromatographic and mass spectrometric techniques are indispensable tools for the definitive identification and purity assessment of synthesized organic compounds. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide a powerful combination of high-resolution separation and sensitive, specific detection, making them ideal for analyzing this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of semi-polar, thermally labile, or high molecular weight compounds. For this compound, a reverse-phase HPLC method coupled to a mass spectrometer would be the standard approach. The chromatographic separation provides retention time data, which is characteristic of the compound under specific conditions, while the mass spectrometer provides mass-to-charge ratio (m/z) data, confirming the molecular weight and offering structural information through fragmentation analysis.

Analysis of related aromatic ketones and keto acids often employs atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) sources. acs.orgnih.govnih.gov In positive ion mode, the compound would be expected to produce a prominent pseudomolecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. Purity is assessed by integrating the peak area of the target compound and comparing it to the total area of all detected peaks in the chromatogram. Impurities, such as starting materials or by-products from the synthesis, can be identified by their unique retention times and mass spectra.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for the analysis of volatile and thermally stable compounds. Given its structure, this compound is sufficiently volatile for GC analysis. The sample is vaporized and separated on a capillary column before entering the mass spectrometer, which typically uses electron ionization (EI) to generate ions.

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that is highly specific to the molecule's structure. Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: Fission of the bond adjacent to the aromatic ketone, leading to the formation of a stable acylium ion (m/z = 135) corresponding to the 4-methoxybenzoyl group.

McLafferty rearrangement: If sterically feasible, this rearrangement could occur involving the aliphatic chain.

Cleavage at the ester functional group.

Purity assessment is performed by analyzing the total ion chromatogram (TIC). The presence of a single, sharp peak at a specific retention time indicates high purity. Any minor peaks would suggest the presence of impurities, which can be identified by comparing their mass spectra against spectral libraries or by interpreting their fragmentation patterns. jmaterenvironsci.com

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its constituent functional groups. The presence of two distinct carbonyl groups (ketone and ester) and an aromatic ring provides a unique spectral signature.

The most diagnostic absorptions are expected in the carbonyl stretching region (1800-1650 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). The aromatic ketone carbonyl stretch is expected at a lower wavenumber than a typical aliphatic ketone due to conjugation with the phenyl ring. cdnsciencepub.compressbooks.pub The aliphatic ester carbonyl stretch will appear at a higher wavenumber. orgchemboulder.comlibretexts.org Additionally, characteristic stretches for the C-O bonds of the ester and ether, as well as C=C bonds of the aromatic ring, will be prominent. vscht.czspectroscopyonline.com

Table 1: Predicted Diagnostic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H | Stretch | 3000-2850 | Medium-Strong |

| Ester Carbonyl (C=O) | Stretch | ~1735 | Strong |

| Aromatic Ketone (C=O) | Stretch | ~1685 | Strong |

| Aromatic C=C | Stretch | 1600-1585 and 1500-1400 | Medium |

| Ester C-O | Stretch | 1300-1000 (two bands) | Strong |

| Aryl Ether C-O | Stretch | ~1250 (asymmetric) & ~1030 (symmetric) | Strong |

Chromatographic Analytical Methods for Purity Assessment and Identification

Chromatographic methods are fundamental for separating components of a mixture, allowing for both qualitative and quantitative analysis. For this compound, HPLC, GC, and TLC are routinely used to assess purity, monitor reaction progress, and isolate the compound.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purity determination of non-volatile organic compounds. A reverse-phase method would be most suitable for this compound. nih.govionsource.com In this mode, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase. The compound is retained on the column and then eluted by gradually increasing the concentration of an organic solvent in the mobile phase (gradient elution).

Purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total peak area in the chromatogram. UV detection is ideal due to the presence of the chromophoric 4-methoxyphenyl (B3050149) group. epa.govauroraprosci.com

Table 2: Typical HPLC Conditions for Analysis

| Parameter | Condition |

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water (often with 0.1% formic or acetic acid) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient (e.g., 50% B to 100% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance (e.g., at 254 nm or 275 nm) |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |

Gas Chromatography (GC) is a powerful tool for assessing the purity of volatile compounds. The method relies on the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a capillary column. The retention time is a characteristic property used for identification. The compound's purity is evaluated by the relative area of its peak in the resulting chromatogram. For quantitative analysis, calibration with an internal or external standard is performed.

Table 3: Typical GC Conditions for Analysis

| Parameter | Condition |

| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | ~250 °C |

| Detector Temperature | ~280 °C (for a Flame Ionization Detector - FID) |

| Oven Program | Temperature gradient (e.g., 100 °C hold for 2 min, then ramp to 250 °C at 10 °C/min) |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring the progress of a chemical reaction and for preliminary purity assessment. orgchemboulder.comlibretexts.org A small spot of the sample is applied to a plate coated with a stationary phase (typically silica gel). The plate is then developed in a sealed chamber containing a suitable solvent system (mobile phase).

The separation is based on the differential partitioning of the components between the stationary and mobile phases. For a compound of intermediate polarity like this compound, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is effective. rochester.eduresearchgate.netyork.ac.uk The position of the compound is reported as a retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A pure compound should ideally appear as a single spot.

Table 4: Typical TLC Conditions for Analysis

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F₂₅₄ coated on glass or aluminum plates |

| Mobile Phase | Hexane:Ethyl Acetate mixtures (e.g., 4:1, 3:1 v/v) |

| Visualization | UV light (254 nm) due to the aromatic ring; Staining with an oxidizing agent (e.g., potassium permanganate) |

| Typical Rf Value | 0.3 - 0.5 (by adjusting mobile phase polarity) |

Determination of Enantiomeric Excess (if applicable to chiral derivatives or synthetic routes)

The structure of this compound is achiral, meaning it does not have a non-superimposable mirror image and is not optically active. Therefore, the determination of enantiomeric excess is not applicable to the compound itself.

However, this analysis becomes relevant if the synthetic pathway involves chiral intermediates or employs an asymmetric synthesis strategy. rsc.org For instance, a Friedel-Crafts acylation, a common method for synthesizing aromatic ketones, can be rendered asymmetric by using a chiral Lewis acid catalyst. mdpi.comresearchgate.netnih.govwikipedia.org If such a method were used to introduce a chiral center into a derivative of this molecule, the product would be a mixture of enantiomers.

In such a hypothetical case, determining the enantiomeric excess (e.e.) of the product would be crucial to evaluate the effectiveness of the asymmetric synthesis. The most common technique for this is chiral HPLC, which uses a chiral stationary phase (CSP) to separate the enantiomers. The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their quantification. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers.

Chemical Reactivity and Mechanistic Pathways of Ethyl 7 4 Methoxyphenyl 7 Oxoheptanoate

Reactions Involving the Keto Group

The ketone group, an acyl moiety attached to the heptanoate (B1214049) chain and the methoxyphenyl ring, is a primary site for nucleophilic addition and condensation reactions. Its reactivity is influenced by the electronic effects of the attached groups.

Reduction Reactions to Form Secondary Alcohols

The carbonyl of the keto group can be readily reduced to a secondary alcohol, forming Ethyl 7-hydroxy-7-(4-methoxyphenyl)heptanoate. This transformation is a common step in organic synthesis. The choice of reducing agent determines the selectivity and reaction conditions.

Commonly employed reducing agents include metal hydrides such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, typically used in alcoholic solvents like methanol or ethanol, which selectively reduces ketones in the presence of esters. For a more potent reduction that would also affect the ester group, lithium aluminum hydride in an aprotic solvent like diethyl ether or tetrahydrofuran would be used.

Catalytic hydrogenation is another effective method. This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). This method is often considered a "greener" alternative to metal hydrides.

| Reaction | Reagent/Catalyst | Product |

| Ketone Reduction | Sodium Borohydride (NaBH₄) | Ethyl 7-hydroxy-7-(4-methoxyphenyl)heptanoate |

| Ketone Reduction | Catalytic Hydrogenation (H₂/Pd) | Ethyl 7-hydroxy-7-(4-methoxyphenyl)heptanoate |

Condensation Reactions Utilizing the Carbonyl Functionality

The carbonyl group's carbon atom is electrophilic, making it susceptible to attack by various nucleophiles, leading to condensation reactions. These reactions are fundamental for forming new carbon-carbon bonds.

One of the most significant condensation reactions is the Wittig reaction. In this process, the ketone reacts with a phosphorus ylide (a Wittig reagent), such as methyltriphenylphosphonium bromide, to replace the carbonyl oxygen with a carbon group, forming an alkene. This allows for the specific introduction of a double bond.

Another important class of condensation reactions includes aldol-type condensations. In the presence of a strong base, the α-carbon to the keto group can be deprotonated to form an enolate. This enolate can then act as a nucleophile, attacking another carbonyl compound. While self-condensation is possible, reactions with other aldehydes or ketones are more common in synthetic applications.

Reactivity of the Ester Moiety

The ethyl ester group is another key reactive center in the molecule, susceptible to nucleophilic acyl substitution reactions.

Hydrolysis and Transesterification Reactions

Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis : This is a reversible reaction carried out in the presence of a strong acid (e.g., H₂SO₄) and excess water. The equilibrium can be shifted towards the products by removing the ethanol as it is formed.

Base-catalyzed hydrolysis (Saponification) : This is an irreversible process using a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction produces the carboxylate salt and ethanol. Subsequent acidification is required to obtain the free carboxylic acid, 7-(4-methoxyphenyl)-7-oxoheptanoic acid.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from a different alcohol. This reaction is typically catalyzed by either an acid or a base and is driven to completion by using a large excess of the new alcohol or by removing the displaced ethanol. For β-keto esters, this process can be facilitated by specific catalysts like silica-supported boric acid, which activates the ester for nucleophilic attack by another alcohol. nih.gov

| Reaction | Conditions | Major Product |

| Base-Catalyzed Hydrolysis | NaOH, H₂O/EtOH, heat | Sodium 7-(4-methoxyphenyl)-7-oxoheptanoate |

| Acid-Catalyzed Hydrolysis | H₂SO₄, H₂O, heat | 7-(4-methoxyphenyl)-7-oxoheptanoic acid |

| Transesterification | R'OH, Acid or Base Catalyst | Alkyl 7-(4-methoxyphenyl)-7-oxoheptanoate |

Chemical Transformations Involving the Ester Alkyl Group

While less common, reactions can be engineered to involve the ethyl group of the ester. For instance, under specific conditions using strong bases, deprotonation of the α-carbon of the ester can occur, although the α-carbon of the ketone is more acidic. This can lead to Claisen-type condensation reactions if a suitable electrophile is present.

Reactivity of the Aromatic Ring and its Substituents

The aromatic ring of Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate is a substituted benzene ring, and its reactivity towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of its two substituents: the methoxy (B1213986) group (-OCH₃) and the acyl group (-COR).

The methoxy group is an activating group because the oxygen atom can donate a lone pair of electrons to the ring through resonance, increasing the ring's electron density. masterorganicchemistry.com It is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. assets-servd.host

Conversely, the acyl group is a deactivating group. The carbonyl carbon is electron-withdrawing due to the electronegativity of the oxygen atom, which pulls electron density out of the aromatic ring via resonance. masterorganicchemistry.commsu.edu This makes the ring less reactive towards electrophiles. The acyl group is a meta-director. uci.edu

When both an activating and a deactivating group are present on a benzene ring, the activating group's directing effect dominates. chemistrysteps.com Therefore, in this compound, the powerful activating and ortho, para-directing methoxy group will control the position of electrophilic substitution. The incoming electrophile will be directed to the positions ortho to the methoxy group (C2 and C6). The para position is already occupied by the acyl chain.

Typical electrophilic aromatic substitution reactions include:

Nitration : Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂).

Halogenation : Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom.

Friedel-Crafts Alkylation/Acylation : Using an alkyl/acyl halide with a Lewis acid catalyst (e.g., AlCl₃) to introduce an alkyl or acyl group. However, Friedel-Crafts reactions are often unsuccessful on rings that are strongly deactivated, though the presence of the activating methoxy group may still permit some reaction.

Electrophilic Aromatic Substitution Potentials of the 4-Methoxyphenyl (B3050149) Moiety

The 4-methoxyphenyl moiety of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. depaul.edu The reactivity and orientation of substitution are dictated by the substituents on the aromatic ring. In this case, the ring is influenced by two groups: the activating methoxy (-OCH₃) group and the deactivating 7-oxoheptanoate chain.

The methoxy group is a strong activating group and is ortho, para-directing. depaul.edubrainly.in Its activating nature stems from its ability to donate electron density to the benzene ring through resonance, which increases the ring's nucleophilicity and makes it more reactive towards electrophiles compared to benzene. brainly.inquora.com The general mechanism for EAS involves a two-step process: the initial attack of the aromatic ring on an electrophile (E⁺), which is the slow, rate-determining step, followed by a rapid deprotonation to restore the ring's aromaticity. masterorganicchemistry.combyjus.com

Conversely, the keto group within the 7-oxoheptanoate side chain is a deactivating group and a meta-director for electrophilic substitution. However, because the substitution occurs on the phenyl ring directly attached to the activating methoxy group, the directing effect of the methoxy group is dominant. Therefore, electrophilic attack is expected to occur at the positions ortho to the methoxy group (C-3 and C-5). The para position (C-4) is already substituted.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. brainly.insigmaaldrich.com The conditions for these reactions must often be adjusted based on the reactivity of the aromatic substrate. libretexts.org For a highly activated ring like anisole (B1667542) (methoxybenzene), reactions such as bromination can proceed very rapidly even under mild conditions, yielding predominantly the para and ortho isomers. libretexts.org

| Reaction | % Ortho Isomer | % Para Isomer | Reference |

|---|---|---|---|

| Bromination | ~10% | ~90% | libretexts.org |

Cross-Coupling Reactions Involving Aryl Halide Analogs (e.g., Suzuki, Stille, Hiyama)

While this compound itself does not possess a leaving group suitable for standard cross-coupling, its aryl halide analogs are versatile substrates for carbon-carbon bond formation. These palladium-catalyzed reactions are cornerstones of modern organic synthesis. wikipedia.org

Suzuki Coupling: This reaction couples an organoboron species with an organic halide or triflate. wikipedia.org An aryl bromide or iodide analog of the target compound could react with a variety of boronic acids. The reaction is valued for the stability and low toxicity of the organoboron reagents. libretexts.org The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with an organic halide. wikipedia.orgorganic-chemistry.org Organostannanes are stable to air and moisture, and the reaction conditions tolerate a wide variety of functional groups, including esters and ketones, making it suitable for complex molecules. libretexts.orgthermofisher.com The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org A significant drawback is the toxicity of the tin reagents. wikipedia.orgorganic-chemistry.org

Hiyama Coupling: This reaction utilizes an organosilicon compound as the coupling partner for an organic halide. organic-chemistry.orgwikipedia.org A key step is the activation of the stable silicon-carbon bond, typically with a fluoride source or a base, to form a hypervalent silicon species that can undergo transmetalation. organic-chemistry.org The Hiyama-Denmark modification allows the reaction to proceed with organosilanols without the need for a fluoride activator. organic-chemistry.org

| Reaction | Organometallic Reagent | Key Activator | Primary Advantage | Primary Disadvantage |

|---|---|---|---|---|

| Suzuki | Organoboron (e.g., R-B(OH)₂) | Base | Low toxicity of reagents libretexts.org | Potential for boronic acid decomposition |

| Stille | Organotin (e.g., R-SnBu₃) | None required | High functional group tolerance thermofisher.com | Toxicity of tin compounds wikipedia.orgorganic-chemistry.org |

| Hiyama | Organosilicon (e.g., R-Si(OR')₃) | Fluoride or Base | Low toxicity, stable reagents | Requires activator for Si-C cleavage organic-chemistry.org |

Detailed Mechanistic Investigations of Chemical Transformations

Studies on Radical Reaction Pathways in Related Systems

The carbonyl group in this compound makes it a candidate for photochemical reactions that proceed via radical intermediates. Aromatic ketones are known to be photochemically reactive. libretexts.orgkyoto-u.ac.jp Upon absorption of light, typically in the 230-330 nm range, the carbonyl compound can be excited to a triplet state. kyoto-u.ac.jpscribd.com

One significant pathway for ketones is the Norrish Type I cleavage . This process involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group, resulting in the formation of an acyl radical and an alkyl radical. scribd.com For the title compound, this would involve the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the heptanoate chain or the phenyl ring.

Another relevant pathway, particularly in the presence of a hydrogen donor, is photoreduction . In this reaction, the excited aromatic ketone abstracts a hydrogen atom from a donor molecule, leading to the formation of a ketyl radical. libretexts.org

Furthermore, systems containing β-ketoesters have been shown to undergo photoredox-catalyzed radical cyclization reactions. nih.gov These reactions often involve the formation of a resonance-stabilized radical species, which can then participate in intramolecular reactions to construct complex cyclic structures under mild conditions. nih.gov Radical reactions are characterized by three main stages: initiation, where radicals are formed; propagation, where the radical reacts to form a new radical; and termination, where radicals combine to form non-radical species. youtube.comyoutube.com

Kinetic and Thermodynamic Characterization of Key Synthetic Steps and Transformations

The synthesis of this compound typically involves a Friedel-Crafts acylation reaction. Mechanistic studies of this reaction provide insight into its kinetics and thermodynamics.

Friedel-Crafts Acylation: The reaction proceeds by generating a highly electrophilic acylium ion from an acyl halide or anhydride and a Lewis acid catalyst like AlCl₃. byjus.comsigmaaldrich.commasterorganicchemistry.com This ion then attacks the aromatic ring.

Kinetics: The rate-determining step is the initial electrophilic attack on the aromatic ring. masterorganicchemistry.comlibretexts.org This step disrupts the aromaticity, leading to a high-energy carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comsigmaaldrich.com The subsequent deprotonation is fast, as it restores the highly stable aromatic system. masterorganicchemistry.com Kinetic isotope effect studies on related electrophilic aromatic halogenations have confirmed that the initial addition of the electrophile is typically rate-controlling, although this can shift toward proton removal under certain conditions. acs.org

Thermodynamics: Unlike Friedel-Crafts alkylation, the acylation reaction is generally not reversible. The ketone product is a moderate Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃). wikipedia.org This complexation deactivates the product towards further acylation and requires the use of stoichiometric, rather than catalytic, amounts of the Lewis acid. wikipedia.org The reaction is completed upon aqueous workup, which destroys the complex to liberate the final ketone product. wikipedia.org

Cross-Coupling Reactions: For aryl halide analogs, kinetic studies of the individual steps in the catalytic cycle have been performed. For instance, the reductive elimination step in the Suzuki coupling has been shown to obey first-order kinetics, indicating that the reaction rate is dependent only on the concentration of the palladium complex prior to elimination. libretexts.org

Elucidation of Reaction Mechanisms Through Intermediate Trapping and Labeling Studies

Isotopic labeling is a powerful tool for tracking the movement of atoms through a reaction sequence, thereby elucidating the mechanism. wikipedia.orgresearchgate.net

Electrophilic Aromatic Substitution: Deuterium labeling can be used to probe the mechanism of EAS. For example, by reacting the aromatic substrate in the presence of a deuterated acid, the position of the electrophilic attack can be identified by analyzing the incorporation of deuterium into the product. nih.gov Aromatic protons can be exchanged for deuterium via EAS using reagents like D₂SO₄. thieme-connect.de The absence of a significant kinetic isotope effect when a C-H bond is replaced by a C-D bond at the site of substitution confirms that the cleavage of this bond is not the rate-determining step. acs.org

Cross-Coupling Reactions: Labeling studies have been crucial in understanding the stereochemistry of cross-coupling reactions.

In the Suzuki reaction , deuterium-labeling experiments have demonstrated that both the transmetalation and reductive elimination steps proceed with retention of stereochemistry. wikipedia.orglibretexts.orgnih.gov This means the configuration of the carbon atom attached to the boron and subsequently to the palladium is preserved in the final product. wikipedia.orgnih.gov

These studies involve synthesizing stereochemically defined starting materials containing deuterium, carrying out the cross-coupling reaction, and then analyzing the stereochemistry of the deuterated product, often using NMR spectroscopy to measure coupling constants. nih.gov

Intermediate Trapping: While direct trapping of the short-lived arenium ion in Friedel-Crafts acylation is difficult, its existence is supported by extensive mechanistic and theoretical studies. The acylium ion intermediate, however, is more stable due to resonance and can be observed spectroscopically under certain conditions. sigmaaldrich.commasterorganicchemistry.com In palladium-catalyzed cycles, intermediates such as the oxidative addition complex (R-Pd(II)-X) can sometimes be isolated and characterized, providing direct evidence for the proposed catalytic cycle.

Computational Chemistry and Theoretical Modeling of Ethyl 7 4 Methoxyphenyl 7 Oxoheptanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate. These calculations provide a foundational understanding of the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic nature, while the LUMO signifies its capacity to accept electrons, highlighting its electrophilic character. taylorandfrancis.comwikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) group. The methoxy (B1213986) group (-OCH₃), being an electron-donating group, increases the electron density of the aromatic ring, thus raising the energy of the HOMO. Conversely, the LUMO is anticipated to be centered on the carbonyl group of the ketone, which acts as an electron-withdrawing group, and extends into the aromatic ring. This distribution suggests that the aromatic ring is the primary site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Data

| Parameter | Hypothetical Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.2 | Indicates electron-donating capability, centered on the anisole (B1667542) moiety. |

| LUMO Energy | -1.8 | Indicates electron-accepting capability, centered on the acyl group. |

| HOMO-LUMO Gap | 4.4 | Suggests high kinetic stability and relatively low reactivity. |

Note: The values in this table are illustrative and represent typical ranges for similar aromatic ketones.

Electrostatic Potential Surface (EPS) mapping provides a visual representation of the charge distribution within a molecule, identifying electron-rich and electron-poor regions. researchgate.netchemrxiv.orgnumberanalytics.com In an EPS map, areas of negative potential (typically colored red) correspond to regions with high electron density and are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. avogadro.cc

For this compound, the EPS map would likely show a significant negative potential around the oxygen atoms of the carbonyl and methoxy groups, making them potential sites for hydrogen bonding and interaction with electrophiles. The aromatic protons and the protons on the aliphatic chain would exhibit a positive potential. The carbonyl carbon of the ketone would show a notable region of positive potential, confirming its electrophilic nature.

Molecular Modeling for Conformational Analysis and Intramolecular Interactions

The flexibility of the heptanoate (B1214049) chain in this compound allows for numerous possible conformations. libretexts.org Conformational analysis, through molecular modeling, aims to identify the most stable, low-energy conformations that the molecule is likely to adopt. organicchemistrytutor.comlibretexts.org This is crucial as the molecule's conformation can significantly influence its physical properties and biological activity.

The long aliphatic chain can fold in various ways, leading to different spatial arrangements of the ethyl ester and the 4-methoxyphenyl ketone moieties. Staggered conformations along the C-C single bonds of the heptanoate chain are generally more stable than eclipsed conformations due to reduced torsional strain. libretexts.org The most stable conformer would likely adopt an extended chain structure to minimize steric hindrance. However, intramolecular interactions, such as weak hydrogen bonds between the carbonyl oxygen and protons on the aliphatic chain, could favor more folded conformations.

Prediction and Validation of Spectroscopic Data (e.g., IR and NMR Spectra)

Computational methods, particularly DFT, can accurately predict spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netnih.govresearchgate.net These predictions are invaluable for validating experimental data and aiding in the structural elucidation of the compound.

In the predicted IR spectrum of this compound, distinct peaks corresponding to the various functional groups would be expected. The C=O stretching vibration of the aromatic ketone would likely appear around 1680 cm⁻¹, while the C=O stretch of the ethyl ester would be at a higher frequency, around 1735 cm⁻¹. The C-O stretching of the methoxy group and the ester would also produce characteristic bands.

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict chemical shifts. nih.gov The predicted ¹H NMR spectrum would show signals for the aromatic protons, with those ortho to the acyl group shifted downfield. The methoxy protons would appear as a singlet, and the ethyl group of the ester would show a characteristic quartet and triplet. The methylene (B1212753) protons of the heptanoate chain would appear as a series of multiplets. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the ketone and ester, the aromatic carbons, and the carbons of the aliphatic chain.

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Functional Group | Predicted Wavenumber/Chemical Shift |

|---|---|---|

| IR | Aromatic Ketone C=O | ~1680 cm⁻¹ |

| IR | Ethyl Ester C=O | ~1735 cm⁻¹ |

| ¹H NMR | Aromatic Protons | 6.9-7.9 ppm |

| ¹H NMR | Methoxy Protons | ~3.9 ppm |

| ¹³C NMR | Ketone Carbonyl | ~198 ppm |

| ¹³C NMR | Ester Carbonyl | ~173 ppm |

Note: These are expected values based on the functional groups present.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be employed to explore potential reaction pathways for the synthesis of this compound. A likely synthetic route involves the Friedel-Crafts acylation of anisole with a derivative of heptanedioic acid. acs.orgresearchgate.netlibretexts.org

Theoretical calculations can model the transition states and intermediates of this reaction, providing insights into the reaction mechanism and energy barriers. youtube.com The reaction would likely proceed through the formation of an acylium ion intermediate, which then acts as the electrophile in the electrophilic aromatic substitution reaction with the anisole ring. DFT calculations can help determine the regioselectivity of the acylation, confirming that the para-position is favored due to the directing effect of the methoxy group.

In Silico Property Prediction for Guiding Synthetic Design (e.g., logP for related compounds)

In silico methods are widely used to predict various physicochemical properties of molecules, which is essential for guiding synthetic design and for applications in areas like drug discovery. fu-berlin.de One such important property is the octanol-water partition coefficient (logP), which is a measure of a compound's lipophilicity. nih.govmdpi.com

Applications of Ethyl 7 4 Methoxyphenyl 7 Oxoheptanoate in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block for Constructing Complex Molecular Architectures

The molecular structure of Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate, featuring a substituted aromatic ring and a flexible aliphatic chain terminating in an ester, provides multiple reactive sites. This allows for its use in the construction of intricate molecular frameworks. The aromatic ketone portion can undergo reactions typical of aryl ketones, while the ester group can be hydrolyzed, reduced, or converted to other functional groups. This dual reactivity is instrumental in synthesizing complex organic structures that may have applications in pharmaceuticals and other specialized fields. For instance, similar keto-ester compounds are utilized in multi-step syntheses to build polycyclic and heterocyclic systems.

Utility as an Intermediate in the Synthesis of Diverse Functional Organic Molecules

As an intermediate, this compound serves as a crucial stepping stone in the synthesis of a wide array of functional organic molecules. The presence of the ketone and ester functionalities allows for sequential or selective transformations. For example, the ketone can be a site for nucleophilic addition or condensation reactions, while the ester can be involved in reactions like saponification followed by further derivatization of the resulting carboxylic acid. This versatility makes it a valuable precursor for creating molecules with specific desired properties. The synthesis of various pharmaceutical intermediates often involves compounds with similar structural motifs. google.comgoogle.com For example, novel intermediates for the synthesis of complex pharmaceutical compounds like Apixaban have been developed from related structures. google.comgoogle.com

Potential in Coordination Chemistry as a Ligand Motif (based on analogous aryl compounds)

Aryl ketones and related compounds are known to act as ligands in coordination chemistry, binding to metal centers through the oxygen atom of the carbonyl group. wikipedia.orgacs.org The carbonyl oxygen possesses lone pairs of electrons that can be donated to a metal ion, forming a coordination complex. While specific studies on this compound as a ligand are not extensively documented, analogous aryl ketone structures suggest its potential in this area. lookchem.comdocumentsdelivered.com The coordination of such ligands to transition metals can lead to the formation of catalysts or materials with interesting magnetic and optical properties. The binding mode can vary, with some ketones binding in an η1-fashion through the oxygen atom, while others might engage in η2-binding involving both the carbon and oxygen of the carbonyl group. wikipedia.org

Exploration in Polymer Chemistry and Liquid Crystal Research (derived from analogous biphenyl (B1667301) compounds)

While direct applications of this compound in polymer and liquid crystal research are not widely reported, analogous compounds, particularly those containing biphenyl structures, are extensively used in these fields. scispace.comresearchgate.netresearchgate.netmdpi.com Biphenyl derivatives are known for their ability to form liquid crystalline phases due to their rigid, rod-like structures. researchgate.netmdpi.com It is conceivable that derivatives of this compound, particularly if the methoxyphenyl group were replaced by a biphenyl moiety, could be explored for such applications. The flexible heptanoate (B1214049) chain could act as a spacer or tail group, which is a common structural feature in liquid crystal molecules. scispace.com The synthesis of liquid crystals often involves the esterification of biphenyl alcohols with various carboxylic acids to create molecules with the desired mesomorphic properties. researchgate.netresearchgate.net

Precursor for the Synthesis of Derivatives with Tailored Chemical Functionalities

The inherent reactivity of the ketone and ester groups in this compound makes it an excellent starting material for the synthesis of a wide range of derivatives with customized functionalities. The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or used in Wittig-type reactions to form alkenes. The ester group can be hydrolyzed to a carboxylic acid, which can then be converted to acid chlorides, amides, or other esters. This adaptability allows chemists to modify the parent molecule to achieve specific chemical and physical properties required for various applications, from drug discovery to materials science. For instance, the synthesis of various heterocyclic compounds often starts from versatile precursors that can be cyclized and functionalized. mdpi.comnih.govnih.gov

Structure Reactivity Relationships and Analog Design in the Aryl Oxoheptanoate Series

Comparative Analysis of Aryl Substituent Effects on Synthesis and Reactivity

The synthesis of aryl oxoheptanoates, including Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate, is commonly achieved through Friedel-Crafts acylation. In this reaction, an aromatic compound reacts with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. The nature of the substituent on the aromatic ring significantly influences the reaction's outcome and yield.

Influence of Alkoxy, Halogen, and Alkyl Substituents on Reaction Outcomes and Yields

The reactivity of the aromatic ring in Friedel-Crafts acylation is governed by the electronic properties of the substituents present. Electron-donating groups (EDGs) activate the ring, increasing the reaction rate and generally favoring ortho and para substitution. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, slowing the reaction and directing substitution to the meta position. libretexts.orglibretexts.org

Alkoxy Substituents: The methoxy (B1213986) group (-OCH3) in this compound is a strong activating group due to its electron-donating resonance effect. This leads to a higher yield and a preference for para-acylation, as seen in the synthesis of 4-methoxyacetophenone from anisole (B1667542). youtube.com While the methoxy group is an ortho, para-director, the para-isomer is often the major product due to reduced steric hindrance. youtube.com However, strong Lewis acids like AlCl3 can sometimes cause demethylation of anisole derivatives. wikipedia.org

Halogen Substituents: Halogens (F, Cl, Br, I) are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho, para-directors because of their electron-donating resonance effect. The synthesis of aryl oxoheptanoates with halogen substituents generally results in lower yields compared to those with activating groups. For instance, the acylation of chlorobenzene is more challenging than that of anisole. chemguide.co.uk

Alkyl Substituents: Alkyl groups, such as methyl (-CH3) or ethyl (-CH2CH3), are activating groups that enhance the rate of Friedel-Crafts acylation through an inductive effect. Similar to alkoxy groups, they are ortho, para-directors, with the para-product often being favored. However, a significant drawback of Friedel-Crafts alkylation, and to a lesser extent acylation with highly activated rings, is the potential for polyalkylation, where multiple alkyl groups are added to the ring. libretexts.org

The following table summarizes the expected influence of different substituents on the synthesis of Ethyl 7-oxo-7-(substituted phenyl)heptanoate:

| Substituent Type | Example | Electronic Effect | Ring Activity | Directing Effect | Expected Yield |

| Alkoxy | -OCH3 (Methoxy) | Activating (Resonance) | High | Ortho, Para | High |

| Halogen | -Cl (Chloro) | Deactivating (Induction) | Low | Ortho, Para | Moderate to Low |

| Alkyl | -CH3 (Methyl) | Activating (Induction) | Moderate | Ortho, Para | Moderate to High |

Impact of Positional Isomerism on Chemical Behavior and Spectroscopic Signatures

The position of the methoxy group on the phenyl ring (ortho, meta, or para) in Ethyl 7-oxo-7-(methoxyphenyl)heptanoate has a profound impact on the molecule's chemical behavior and its spectroscopic properties.

Chemical Behavior: The electronic and steric environment of the carbonyl group is altered by the position of the methoxy substituent.

Para-isomer (this compound): The methoxy group at the para position exerts a strong electron-donating resonance effect, increasing the electron density at the carbonyl oxygen and potentially influencing its reactivity towards nucleophiles.

Ortho-isomer (Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate): In the ortho position, the methoxy group can cause steric hindrance around the carbonyl group, which may affect reaction rates. Additionally, the proximity of the methoxy group can lead to intramolecular interactions.

Meta-isomer (Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate): At the meta position, the electron-donating resonance effect of the methoxy group is not directly conjugated with the carbonyl group. Its influence is primarily through the weaker inductive effect. epa.gov

Spectroscopic Signatures: The positional isomers can be readily distinguished by their spectroscopic data, particularly their Nuclear Magnetic Resonance (NMR) spectra.

¹H NMR: The chemical shifts and splitting patterns of the aromatic protons are highly dependent on the substitution pattern. For the para-isomer, the aromatic region typically shows two distinct doublets due to the symmetry of the molecule. The ortho- and meta-isomers exhibit more complex splitting patterns. For instance, in methoxyacetophenones, the aromatic protons of the para-isomer appear as two doublets, while the ortho and meta isomers show more complex multiplets. nist.govmzcloud.org

¹³C NMR: The chemical shifts of the aromatic carbons are also indicative of the isomer. The carbon bearing the methoxy group will be significantly shifted downfield. The carbonyl carbon's chemical shift may also be subtly affected by the electronic effects of the methoxy group's position.

The following table provides a hypothetical comparison of the expected ¹H NMR aromatic signals for the positional isomers of Ethyl 7-(methoxyphenyl)-7-oxoheptanoate, based on known trends for substituted benzene derivatives.

| Isomer | Expected Aromatic ¹H NMR Signals |

| Ortho | Complex multiplet, potentially with four distinct signals. |

| Meta | Complex multiplet, likely with four distinct signals in different positions compared to the ortho isomer. |

| Para | Two doublets, characteristic of a 1,4-disubstituted benzene ring. |

Investigation of Chiral Analogs and Development of Stereoselective Transformations

The carbonyl group at the 7-position of this compound is prochiral, meaning its reduction can lead to the formation of a chiral center, resulting in two enantiomers of the corresponding alcohol. The development of stereoselective transformations to produce a single enantiomer is of significant interest in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities.

Several methods can be employed for the stereoselective synthesis of chiral alcohols from prochiral ketones. nih.gov These include the use of chiral reducing agents, such as those derived from boron hydrides modified with chiral ligands, or catalytic asymmetric hydrogenation.

Catalytic Asymmetric Hydrogenation: This technique involves the use of a transition metal catalyst (e.g., ruthenium, rhodium, or iridium) complexed with a chiral ligand. The catalyst facilitates the addition of hydrogen across the carbonyl double bond in a stereocontrolled manner, leading to a high enantiomeric excess of one alcohol enantiomer. For example, the asymmetric reduction of acetophenone (B1666503) and its derivatives has been successfully achieved with high enantioselectivity using various chiral catalysts. researchgate.net

The synthesis of chiral β-hydroxy esters from β-keto esters is another well-established area that provides a framework for the potential stereoselective reduction of the target molecule. acs.orgdocumentsdelivered.commdpi.com The resulting chiral β-hydroxy esters are valuable building blocks in organic synthesis. mdpi.com

The following table outlines potential stereoselective transformations for this compound:

| Transformation | Reagents/Catalyst | Expected Product | Stereoselectivity |

| Asymmetric Reduction | Chiral Borane Reagents (e.g., CBS catalyst) | Chiral Ethyl 7-hydroxy-7-(4-methoxyphenyl)heptanoate | High enantiomeric excess |

| Asymmetric Hydrogenation | Ru-BINAP catalyst, H₂ | Chiral Ethyl 7-hydroxy-7-(4-methoxyphenyl)heptanoate | High enantiomeric excess |

| Biocatalytic Reduction | Baker's yeast (Saccharomyces cerevisiae) | Chiral Ethyl 7-hydroxy-7-(4-methoxyphenyl)heptanoate | Variable enantiomeric excess |

Systematic Derivatization Studies for Elucidating Structure-Function Relationships

Systematic derivatization is a crucial strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a lead compound. By making small, controlled modifications to the structure of this compound, it is possible to identify which parts of the molecule are essential for its biological activity and to optimize its properties.

Derivatization of this compound could involve modifications at several key positions:

Aryl Ring: Introduction of different substituents (e.g., halogens, alkyl groups, other alkoxy groups) at various positions on the phenyl ring can probe the electronic and steric requirements for activity. SAR studies on α,β-unsaturated ketones have shown that the nature and position of aryl substituents significantly impact their biological effects. researchgate.netjopir.in

Keto Group: The carbonyl group can be reduced to a hydroxyl group, as discussed in the context of chiral analogs. This hydroxyl group can be further derivatized to form esters or ethers. The ketone can also be converted to other functional groups like oximes or hydrazones.

Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other esters. This can influence the compound's solubility and ability to form hydrogen bonds.

Heptanoate (B1214049) Chain: The length of the alkyl chain can be varied to investigate the impact of lipophilicity and conformational flexibility on biological activity.

The following table provides examples of potential derivatization strategies and the rationale behind them:

| Modification Site | Derivative | Rationale for Synthesis |

| Aryl Ring | Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate | Investigate the effect of an electron-withdrawing group. |

| Aryl Ring | Ethyl 7-(4-methylphenyl)-7-oxoheptanoate | Explore the impact of a different electron-donating group. |

| Keto Group | Ethyl 7-hydroxy-7-(4-methoxyphenyl)heptanoate | Study the importance of the carbonyl group and introduce a chiral center. |

| Ester Group | 7-(4-methoxyphenyl)-7-oxoheptanoic acid | Introduce a carboxylic acid for potential new interactions and altered solubility. |

Through the synthesis and biological evaluation of a library of such derivatives, a comprehensive SAR profile can be established, guiding the design of more potent and selective analogs. whiterose.ac.uk

Future Research Directions and Unexplored Avenues for Ethyl 7 4 Methoxyphenyl 7 Oxoheptanoate

Development of Novel and More Sustainable Synthetic Routes

The classical synthesis of aromatic ketones often involves Friedel-Crafts acylation, a reaction notorious for its reliance on stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which generate significant corrosive and polluting waste. organic-chemistry.orgruc.dkresearchgate.net Future research should prioritize the development of greener, more sustainable synthetic pathways to Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate.

One promising avenue is the use of reusable solid acid catalysts, such as zeolites (e.g., Zeolite Y), which can facilitate the acylation process under more environmentally benign conditions, potentially even in solvent-free systems or using supercritical carbon dioxide as a medium. researchgate.net Another approach is to move away from traditional Lewis acids altogether by employing metal- and halogen-free activating agents. Methanesulfonic anhydride, for instance, has been shown to promote Friedel-Crafts acylations effectively, producing minimal waste and avoiding metallic or halogenated byproducts. organic-chemistry.orgacs.org Furthermore, microwave-assisted synthesis using recyclable catalysts like bismuth triflate could dramatically reduce reaction times and increase yields, aligning with the principles of green chemistry. ruc.dk

Beyond acylation, direct C-H oxidation methods represent a highly atom-economical strategy. chemistryviews.org Research into visible-light-induced aerobic C-H oxidation, using air as the ultimate oxidant and water as the solvent, could provide an exceptionally clean route to aromatic ketones. chemistryviews.org Exploring such photocatalytic processes for the synthesis of this compound would be a significant step towards a truly sustainable manufacturing process.

Advanced Mechanistic Insights through In Situ Spectroscopy and Detailed Kinetic Studies

A thorough understanding of reaction mechanisms is crucial for process optimization, scale-up, and ensuring reaction robustness. mt.com Modern in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, offer the ability to monitor chemical reactions in real-time without altering the reaction environment. mt.comspectroscopyonline.comrsc.org

Applying these techniques to the synthesis and subsequent transformations of this compound would provide invaluable data. In situ FTIR and Raman spectroscopy can track the concentration profiles of reactants, intermediates, and products, enabling the identification of transient or labile species that would be missed by traditional offline analysis. spectroscopyonline.comrsc.org This continuous monitoring allows for the collection of detailed kinetic data, which is essential for elucidating complex reaction mechanisms. rsc.orgacs.org For example, studying the kinetics of its formation via esterification or acylation can help determine the rate-limiting steps and optimize variables such as temperature, catalyst loading, and reactant ratios for maximum efficiency. rdd.edu.iqjptcp.comuobaghdad.edu.iqresearchgate.net This deep mechanistic understanding is a prerequisite for designing more efficient and controlled synthetic processes. mt.com

Expansion of Synthetic Utility and Building Block Applications in Emerging Areas

Aromatic ketones and β-keto esters are recognized as pivotal building blocks in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. numberanalytics.comnih.govresearchgate.net this compound, possessing both structural motifs, is well-positioned for expanded applications in these areas. Its long aliphatic chain combined with the aromatic ketone functionality makes it an interesting precursor for complex molecules.

Future research should focus on utilizing this compound as a key intermediate for synthesizing high-value products. For instance, δ-hydroxy-β-keto esters are characteristic structural motifs in statin-type drugs, and this compound could serve as a starting point for novel anti-inflammatory agents or other biologically active molecules. researchgate.net The presence of two electrophilic carbonyl groups and nucleophilic carbon centers makes it a valuable synthon for constructing heterocyclic compounds, which are prevalent in medicinal chemistry. nih.gov Recent advancements have demonstrated the conversion of aromatic ketones into versatile aromatic esters via one-pot transformations, significantly broadening their synthetic utility in cross-coupling reactions for creating pharmaceuticals and advanced materials. azom.comwaseda.jp Exploring similar transformations for this compound could unlock new synthetic pathways. Furthermore, its structure could be incorporated into polymers to create functional materials with specific thermal or optical properties.

Theoretical Predictions for Undiscovered Reactivity and Transformational Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical reactivity. nih.govajpchem.org Applying these methods to this compound can guide experimental work by predicting undiscovered reactivity and mapping out potential transformational pathways. researchgate.netamazonaws.com

Theoretical studies can calculate reactivity indices to identify the most nucleophilic and electrophilic sites within the molecule, thereby predicting its selectivity towards different reagents. researchgate.net For example, DFT calculations can determine whether nucleophiles would preferentially attack the keto carbonyl or the ester carbonyl, a known point of contention in the reactivity of β-keto esters. mdpi.com Computational analysis of the para-substituted acetophenone (B1666503) moiety can reveal how the methoxy (B1213986) group influences the electronic properties and reactivity of the aromatic ring and the adjacent carbonyl. nih.govresearchgate.net

常见问题

Q. What are the recommended synthetic routes for Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate, and how can reaction yields be optimized?

A common method involves the oxidation of intermediates such as 7-hydroxyheptanoate derivatives. For example, cycloheptanone analogs can be treated with potassium persulfate in ethanol/methanol, followed by oxidation with pyridinium chlorochromate (PCC) to yield the ketone functionality . Yield optimization requires precise control of reaction conditions (e.g., temperature, stoichiometry of PCC) and purification via column chromatography.

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm the presence of the 4-methoxyphenyl group (aromatic protons at δ 7.8–7.9 ppm) and ester carbonyl (δ ~170 ppm in NMR).

- HPLC-MS : For purity assessment and molecular weight verification (CHO, exact mass 276.1362) .

- FT-IR : To identify carbonyl stretches (C=O at ~1720 cm) and methoxy C-O bonds (~1250 cm) .

Q. What safety precautions are essential during handling?

The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and may induce respiratory irritation (H335) . Mandatory precautions include:

- Use of nitrile gloves, lab coats, and ANSI-approved goggles.

- Conducting reactions in fume hoods to avoid inhalation of vapors.

- Storage in airtight containers under inert gas (N or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

Discrepancies arise from variations in synthesis protocols or impurities. For example:

- Solubility : Some sources report slight water solubility, while others classify it as insoluble. This can be addressed by standardizing solvent systems (e.g., DMSO for stock solutions) and using dynamic light scattering (DLS) to assess aggregation .

- Melting Point : If unreported, differential scanning calorimetry (DSC) should be employed to determine thermal stability .

Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?

- Flow Chemistry : Reduces side reactions by maintaining consistent temperature and reagent mixing.

- In-line Monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to track reaction progress in real time.

- Crystallization Optimization : Solvent-antisolvent systems (e.g., ethyl acetate/hexane) improve yield and purity during recrystallization .

Q. How does the electronic nature of the 4-methoxyphenyl group influence reactivity in cross-coupling reactions?

The methoxy group is electron-donating, enhancing the electrophilicity of the adjacent carbonyl. This facilitates nucleophilic attacks in reactions like aldol condensations or Grignard additions. Computational studies (DFT) can model charge distribution to predict reaction sites .

Q. What are the implications of conflicting hazard classifications (e.g., H302 vs. H314) in safety protocols?

Discrepancies in SDS data (e.g., skin corrosion vs. irritation) necessitate conservative risk assessment. Researchers should:

Q. Can this compound serve as a precursor for antitumor agents, and what structural modifications enhance bioactivity?

Analogous compounds (e.g., 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid) show antitumor activity by inhibiting kinase pathways . Modifications such as:

- Ester Hydrolysis : Converting the ethyl ester to a carboxylic acid improves cellular uptake.

- Halogenation : Introducing Cl or F at the phenyl ring enhances binding affinity to target proteins. Bioactivity should be validated via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Tables

Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 276.36 g/mol | |

| Density | ~1.12 g/cm³ | |

| Boiling Point | 391°C (estimated) | |

| LogP | ~4.0 (indicative of lipophilicity) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。